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Compound of Interest

Compound Name: Torularhodin

Cat. No.: B1231415

An In-depth Technical Guide to Torularhodin as a Natural Food Colorant

Introduction

Torularhodin is a natural red carotenoid pigment belonging to the xanthophyll group, produced
by various microorganisms, particularly red yeasts of the Rhodotorula and Sporobolomyces
genera.[1][2][3] Unlike more common carotenoids such as [3-carotene and lycopene,
torularhodin possesses a terminal carboxylic acid group, which imparts slightly more polar
properties.[4][5] This C40 tetraterpenoid has garnered significant interest from the food,
cosmetic, and pharmaceutical industries due to its potent biological activities and potential to
serve as a natural alternative to synthetic colorants.[3][4]

The demand for natural food additives is rising due to growing consumer concerns over the
safety of synthetic compounds.[6] Torularhodin's vibrant rosy-red color, coupled with its strong
antioxidant, antimicrobial, and pro-vitamin A activities, positions it as a high-value functional
ingredient.[3][4][7] This guide provides a comprehensive technical overview of torularhodin,
covering its biosynthesis, production, extraction, and quantification, as well as its biological
functions and the experimental protocols used to characterize it.

Biochemistry and Biosynthesis

Torularhodin (3',4'-didehydro-3,-caroten-16'-oic acid) is structurally characterized by a 3-
ionone ring connected to a long polyene chain of conjugated double bonds, terminating in a
carboxylic acid group.[5] This extensive system of thirteen conjugated double bonds is
responsible for its characteristic color and high antioxidant activity.[3][4]
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The biosynthesis of torularhodin in yeasts follows the general carotenoid pathway, starting
from geranylgeranyl pyrophosphate (GGPP).[3][8] The pathway diverges from the synthesis of
B-carotene at the level of y-carotene. While the cyclization of both ends of the lycopene
molecule leads to B-carotene, the cyclization of only one end produces y-carotene. This
compound then serves as a direct precursor to torulene, which is subsequently oxidized to form
torularhodin.[4][5] The key enzymes in this specific branch include a bifunctional lycopene
cyclase/phytoene synthase (encoded by crtYB) and a phytoene desaturase (crtl).[3][8]

Caption: Proposed biosynthetic pathway of torularhodin in yeasts.[3][5][8]

Production, Extraction, and Quantification
Microbial Production

Torularhodin is primarily produced via fermentation of red yeasts, such as Rhodotorula
glutinis, Rhodotorula mucilaginosa, and Sporobolomyces ruberrimus.[2][4] Production yields
are highly dependent on the microbial strain and cultivation conditions. Factors including
carbon and nitrogen sources, temperature, pH, and light exposure can significantly influence
both the total carotenoid content and the relative proportion of torularhodin.[4][9][10] For
instance, higher temperatures may favor torularhodin synthesis over torulene and (3-carotene.
[4] Additionally, oxidative stress, induced by agents like H202 or weak white light, has been
shown to enhance torularhodin production, suggesting its role as a protective antioxidant for
the yeast cells.[4][11]

Extraction and Purification

Being an intracellular pigment, the recovery of torularhodin requires effective cell disruption
followed by extraction and purification. The overall process involves several key stages, from
cultivation to obtaining a purified final product.

Caption: General experimental workflow for torularhodin production and analysis.

Common extraction methods involve the use of organic solvents like acetone, hexane,
methanol, and chloroform, often in mixtures.[1][6] More advanced and environmentally friendly
techniques such as supercritical CO2z (SFE-CO2) extraction are being developed.[1][12] A two-
step SFE-CO2 process can selectively isolate non-polar carotenoids first, followed by the
extraction of the more polar torularhodin using ethanol as a co-solvent, achieving purities up
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to 97.9%.[1] Purification is typically achieved using column chromatography with a silica
stationary phase.[6][13]

Quantification

Torularhodin content can be quantified using spectrophotometry or High-Performance Liquid
Chromatography (HPLC).[6][14] For rapid spectroscopic measurement, the absorption
coefficient (E1% 1cm) of torularhodin dissolved in chloroform has been determined to be
3342.[6] HPLC provides more accurate quantification and allows for the separation and
identification of different carotenoids in a mixture.[1]

Quantitative Data Summary
Table 1: Physicochemical ies of larhodi

Property Value Solvent Reference

Absorption Maxima

494 nm Acetone [6]
(Amax)

n-hexane/ethanol (1/1,
~494 nm

viv)
Absorption Coefficient

3342 Chloroform [6]

(E1% 1cm)

Table 2: Antioxidant Activity of Torularhodin
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Assay Parameter Result Reference
DPPH Radical

) ICso 9.38 uM [15]
Scavenging
ABTS Radical

) ICso 1.96 uM [15]
Scavenging

General Antioxidant

L Initial Activity 96% [16][17]
Activity
Activity after 7 days 89% (decrease of 7%) [16]

o 79% (decrease of
Activity after 14 days [16]

17%)

ICso0: The concentration required to scavenge 50% of the free radicals.

Table 3: Antimicrobial Activity of Torularhodin (Methanol

Extract)
Pathogenic
. Assay Result Reference
Microbe
o ) o 25 mm (Zone of
Escherichia coli Agar Well Diffusion o [16]
Inhibition)
Staphylococcus o 18 mm (Zone of
Agar Well Diffusion . [16]
aureus Inhibition)
) . o 16 mm (Zone of
Candida utilis Agar Well Diffusion o [16]
Inhibition)
) Minimum Inhibitory 22.18 t0 44.375
Various Pathogens [16][17]
Conc. (MIC) mg/mL

Biological Activities and Cellular Mechanisms

Torularhodin exhibits a range of biological activities that make it a valuable compound for
health and wellness applications.

© 2025 BenchChem. All rights reserved. 4/9 Tech Support


https://www.mdpi.com/1420-3049/28/3/1436
https://www.mdpi.com/1420-3049/28/3/1436
https://www.ingentaconnect.com/contentone/asp/asl/2012/00000018/00000001/art00008?crawler=true&mimetype=application/pdf
https://www.researchgate.net/publication/266259768_Evaluation_of_Antioxidant_and_Antimicrobial_Activities_of_Torularhodin
https://www.ingentaconnect.com/contentone/asp/asl/2012/00000018/00000001/art00008?crawler=true&mimetype=application/pdf
https://www.ingentaconnect.com/contentone/asp/asl/2012/00000018/00000001/art00008?crawler=true&mimetype=application/pdf
https://www.benchchem.com/product/b1231415?utm_src=pdf-body
https://www.ingentaconnect.com/contentone/asp/asl/2012/00000018/00000001/art00008?crawler=true&mimetype=application/pdf
https://www.ingentaconnect.com/contentone/asp/asl/2012/00000018/00000001/art00008?crawler=true&mimetype=application/pdf
https://www.ingentaconnect.com/contentone/asp/asl/2012/00000018/00000001/art00008?crawler=true&mimetype=application/pdf
https://www.ingentaconnect.com/contentone/asp/asl/2012/00000018/00000001/art00008?crawler=true&mimetype=application/pdf
https://www.researchgate.net/publication/266259768_Evaluation_of_Antioxidant_and_Antimicrobial_Activities_of_Torularhodin
https://www.benchchem.com/product/b1231415?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1231415?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Antioxidant and Anti-inflammatory Effects

Torularhodin is a powerful antioxidant, with studies demonstrating that its ability to scavenge
peroxyl free radicals and quench singlet oxygen is more effective than that of 3-carotene.[7][16]
This enhanced activity is attributed to its longer chain of conjugated double bonds.[7][11] Its
antioxidant capacity has been shown to protect cells from oxidative damage. For example,
torularhodin can protect hepatocytes from H20z-induced damage by maintaining cell viability
and integrity.[18]

The anti-inflammatory and antioxidant effects of torularhodin are mediated, in part, through
the modulation of key cellular signaling pathways. It has been shown to intervene in cellular
processes by modulating the PI3K/Akt/mTOR and Nrf2/HO-1 pathways.[8] It can also attenuate
inflammatory responses by inhibiting the TLR4 pathway, thereby reducing the expression of
inflammatory factors like TLR4, MyD88, and TNF-a.[15]

Caption: Modulation of cellular signaling pathways by torularhodin.[8][15]

Pro-vitamin A and Other Activities

Torularhodin possesses pro-vitamin A activity, as its structure contains the requisite 3-ionone
ring and a sufficiently long polyene chain necessary for enzymatic conversion to vitamin A in
the body.[4] Its activity is estimated to be about 75% that of 3-carotene.[4] Furthermore, studies
have indicated that torularhodin has antimicrobial effects against various human pathogens
and may possess anti-cancer properties.[3][16]

Detailed Experimental Protocols
Protocol for Torularhodin Production from Rhodotorula
sp.

¢ Strain Maintenance: Maintain the Rhodotorula strain on YPD (Yeast Extract Peptone
Dextrose) agar plates at 4°C, subculturing monthly.[6]

o Pre-cultivation: Inoculate a single loop of yeast cells into a 250 mL Erlenmeyer flask
containing 100 mL of YPD liquid medium. Incubate for 24-48 hours at 26-30°C with shaking
(e.g., 130 rpm).[12]
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Fermentation: Transfer the pre-culture to a larger bioreactor containing a suitable production
medium. The medium composition can be optimized for carotenoid production (e.g., by
adjusting carbon/nitrogen ratio).

Cultivation Conditions: Maintain the culture at a controlled temperature (e.g., 25-30°C) and
pH (e.g., 6.0).[14] Provide aeration and agitation. For stress-induced production, expose the
culture to weak white light (e.g., 3500 lux).[5][11]

Harvesting: After the desired fermentation period (e.g., 72 hours), harvest the yeast biomass
by centrifugation (e.g., 8000-8900 x g for 10 minutes).[12][14] Wash the cell pellet with
distilled water.

Protocol for Solvent Extraction and Purification

Cell Disruption: Resuspend the wet biomass. Disrupt the cells using a suitable method such
as thermal acid treatment or ultrasound-assisted enzymatic lysis to release the intracellular
pigments.[6]

Extraction: Add a solvent mixture, such as acetone/hexane (e.g., 9:1 v/v), to the disrupted
cell suspension.[13] Mix thoroughly and repeat the extraction process on the biomass pellet
multiple times to ensure complete recovery.

Phase Separation: Combine the solvent extracts. If using an aqueous mixture, the
carotenoids will partition into the non-polar layer (e.g., hexane).[14] Collect this pigmented
layer.

Purification: Concentrate the crude extract under reduced pressure. Purify the torularhodin
from other carotenoids using preparative chromatography on a silica cartridge. Elute with a
solvent system such as methanol/acetone/hexane (2/2/1, viviv).[1][6]

Analysis: Analyze the purified fraction using TLC and HPLC to confirm purity. Quantify using
a spectrophotometer with chloroform as the solvent, measuring absorbance at the Amax and
using the known absorption coefficient.[6]

Protocol for ABTS Radical Scavenging Assay
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» Reagent Preparation: Prepare a stock solution of ABTS (2,2'-azino-bis(3-
ethylbenzothiazoline-6-sulfonic acid)) and potassium persulfate in water. Allow the mixture to
stand in the dark at room temperature for 12-16 hours to generate the ABTS radical cation
(ABTSe+).

o Working Solution: Dilute the ABTSe+ stock solution with a suitable solvent (e.g., ethanol) to
an absorbance of approximately 0.70 at 734 nm.

o Assay Procedure: Dissolve the purified torularhodin sample in a suitable solvent to prepare
various concentrations.

e Reaction: Add a small volume of each torularhodin concentration to the ABTSe+ working
solution. Incubate the mixture in the dark for a specific time (e.g., 6 minutes).

o Measurement: Measure the absorbance of the reaction mixture at 734 nm. A decrease in
absorbance indicates scavenging activity.

o Calculation: Calculate the percentage of inhibition for each concentration and determine the
ICso0 value, which is the concentration of torularhodin that scavenges 50% of the ABTS
radicals.

Conclusion

Torularhodin stands out as a promising natural colorant with significant added value due to its
multifaceted biological activities. Its production through microbial fermentation is scalable and
sustainable. While challenges remain in optimizing production yields and developing cost-
effective, large-scale purification processes, ongoing research is paving the way for its
commercialization.[3][6] For researchers and developers in the food and pharmaceutical
sectors, torularhodin offers a compelling combination of vibrant color and potent health
benefits, aligning perfectly with the growing consumer trend towards natural and functional
ingredients. Further studies are needed to fully evaluate its bioactivity and safety in humans to
realize its full potential in industrial applications.[3][4]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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